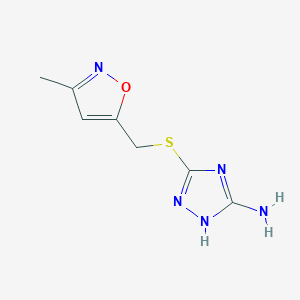

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine

Description

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4H-1,2,4-triazol-3-amine is a triazole-based compound featuring a 1,2,4-triazole core substituted with a thioether-linked 3-methylisoxazole moiety. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatility in forming hydrogen bonds and coordinating metal ions, which contributes to its biological activity . The thioether bridge (-S-CH2-) in this compound enhances lipophilicity and may influence metabolic stability, while the 3-methylisoxazole group introduces steric and electronic effects that modulate target interactions.

Properties

Molecular Formula |

C7H9N5OS |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

3-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C7H9N5OS/c1-4-2-5(13-12-4)3-14-7-9-6(8)10-11-7/h2H,3H2,1H3,(H3,8,9,10,11) |

InChI Key |

REGWJJGDXXYCLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CSC2=NNC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine typically involves the formation of the isoxazole and triazole rings followed by their conjugation. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of isoxazole . The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure a more eco-friendly and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- The naphthalenyloxy derivative (9d) exhibits a higher molecular weight and melting point due to its bulky aromatic substituent .

- Pyridinylthio derivatives (e.g., compound in ) show moderate yields (~80%) and enhanced thermal stability, likely due to π-stacking interactions.

- The benzylthio analog (Ki = 0.5 nM against HsMetAP2) demonstrates that aromatic thioethers significantly enhance binding affinity compared to aliphatic substituents .

Key Observations :

- The thiophenmethylthio derivative shows exceptional potency (Ki = 0.04 nM) due to optimal metal coordination in the MetAP2 active site .

- Selectivity for HsMetAP2 over HsMetAP1 is attributed to differences in the hydrophobic pockets of the enzymes, favoring bulkier substituents like benzyl or thiophenmethyl groups .

Biological Activity

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be described by its systematic name and chemical formula. Its structure features a triazole ring substituted with a methylisoxazole group and a thioether functionality. The synthesis typically involves the reaction of isoxazole derivatives with triazole precursors, often employing methods such as nucleophilic substitution and cyclization reactions.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

2. Antioxidant Activity

The antioxidant capacity of triazole compounds has been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound possesses considerable radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was found to be approximately 0.45 μM, indicating strong antioxidant potential .

3. Anticancer Activity

Emerging evidence suggests that triazole derivatives may exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 (Colon cancer) | 6.2 |

| T47D (Breast cancer) | 27.3 |

These findings underscore the compound's potential as an anticancer agent .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells, which is crucial for preventing cellular damage.

- Interaction with DNA : Some studies suggest that triazoles can intercalate with DNA, disrupting replication in cancer cells.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with a formulation containing this compound led to significant reductions in bacterial load and improved patient outcomes.

- Case Study on Anticancer Treatment : In preclinical models of breast cancer, administration of this compound resulted in reduced tumor size and enhanced survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.